molecular formula C14H14N4O3 B2461088 N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1,2-oxazole-5-carboxamide CAS No. 2379978-77-3

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2461088
CAS No.: 2379978-77-3
M. Wt: 286.291
InChI Key: ONCQASXVJNBFJN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a benzoxazole, an oxazole, and a dimethylamino group. These functional groups suggest that the compound could have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .


Chemical Reactions Analysis

The presence of the dimethylamino group suggests that this compound could participate in a variety of chemical reactions. For example, it might be able to act as a base, accepting a proton to form a positively charged ion . The benzoxazole and oxazole rings could also potentially participate in reactions, although the specifics would depend on the exact conditions and other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the dimethylamino group could make it more soluble in polar solvents . The heterocyclic rings could also influence its properties, although the specifics would depend on the exact structure of the compound.

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties. If it has interesting chemical or physical properties, it could potentially be used in the development of new materials or chemical processes .

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-18(2)8-11-10-7-9(3-4-12(10)21-17-11)16-14(19)13-5-6-15-20-13/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQASXVJNBFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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